![molecular formula C11H13NO2 B2912946 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 439110-74-4](/img/structure/B2912946.png)
4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a benzene ring fused to an oxazine ring, with a propyl group attached to the nitrogen atom.
作用機序
Target of Action
The primary targets of 4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one are currently unknown. The compound is a heterocyclic building block for various natural and synthetic organic compounds
Mode of Action
Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .
Biochemical Pathways
It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize . More research is needed to fully understand the affected pathways and their downstream effects.
Pharmacokinetics
The compound has a molecular weight of 191.23 and a predicted density of 1.131±0.06 g/cm3 . Its boiling point is predicted to be 382.3±31.0 °C . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one’s action are currently unknown. Given its structural similarity to other benzoxazinones, it may have potential biological activities. For example, some benzoxazinones have demonstrated potential as protease inhibitors .
Action Environment
The formation of similar compounds has been shown to be influenced by the electron density on the aromatic ring: electron-donating groups favored the 4h-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of substituted aminophenols with diethyl acetylenedicarboxylate under mild conditions. The reaction typically proceeds through an exothermic process, followed by purification using flash chromatography on silica gel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinones, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: These compounds undergo similar chemical reactions and have comparable applications in research and industry.
Uniqueness
4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific propyl substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals.
特性
IUPAC Name |
4-propyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-9-5-3-4-6-10(9)14-8-11(12)13/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYQYVVILTOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2912863.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2912865.png)
![5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2912866.png)
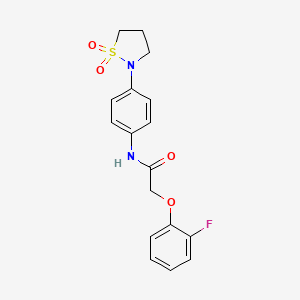
![ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2912870.png)
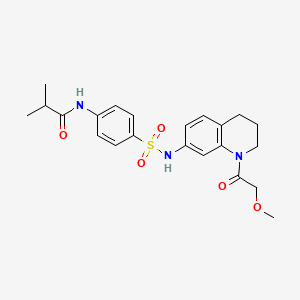
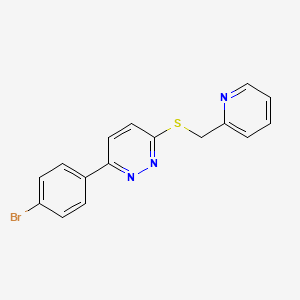
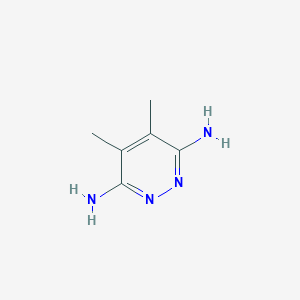
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2912880.png)
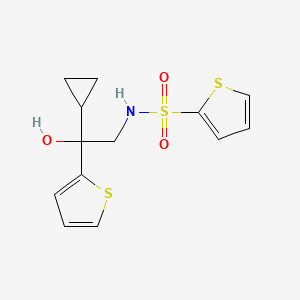
![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)
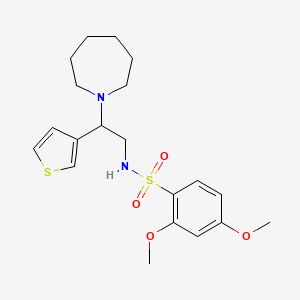
![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)
![3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2912886.png)
